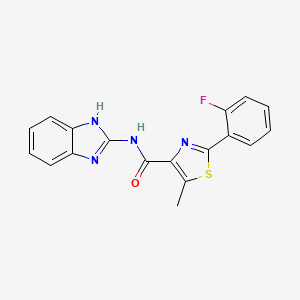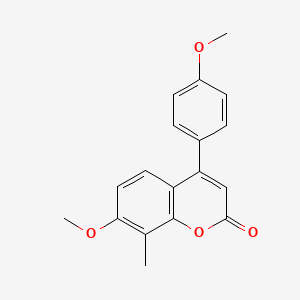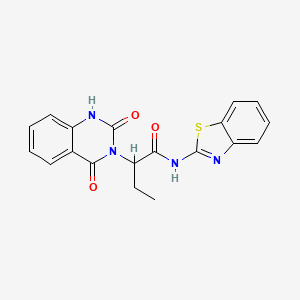![molecular formula C26H21FN2O3 B11152124 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one](/img/structure/B11152124.png)
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to an isochromenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with a fluorophenyl group through nucleophilic substitution reactions.
The isochromenone structure can be synthesized via a series of cyclization reactions involving aromatic aldehydes and ketones. The final step involves coupling the piperazine derivative with the isochromenone structure under conditions that promote the formation of the carbonyl linkage .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters.
化学反応の分析
Types of Reactions
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the piperazine or isochromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
科学的研究の応用
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The isochromenone structure contributes to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
4-(2-fluorophenyl)piperazino derivatives: These compounds share the piperazine and fluorophenyl moieties but differ in their additional substituents and overall structure.
Isochromenone derivatives: Compounds with similar isochromenone structures but different substituents on the aromatic ring.
Uniqueness
3-(2-{[4-(2-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is unique due to its combination of a fluorophenyl-piperazine moiety with an isochromenone structure. This unique combination enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C26H21FN2O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]isochromen-1-one |
InChI |
InChI=1S/C26H21FN2O3/c27-22-11-5-6-12-23(22)28-13-15-29(16-14-28)25(30)21-10-4-3-9-20(21)24-17-18-7-1-2-8-19(18)26(31)32-24/h1-12,17H,13-16H2 |
InChIキー |
SXFAHJVPISEWOI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11152048.png)

![trans-4-[({[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11152053.png)
![ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate](/img/structure/B11152057.png)
![N-cyclooctyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11152067.png)
![1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B11152078.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11152081.png)
![7-[(4-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one](/img/structure/B11152083.png)
![1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B11152088.png)
![1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11152095.png)

![7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11152103.png)
![methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11152106.png)
